4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile
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Overview
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol . This compound is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a phenylacetonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . The reaction conditions often require the use of an acid catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or trifluoroethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylacetonitrile core can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoroethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to specific targets. The nitrile group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound shares the trifluoromethoxy and trifluoroethoxy groups but differs in the presence of a chloro substituent and an amine group.
Novaluron: A pesticide with a similar trifluoromethoxyethoxy structure, used as an insect growth regulator.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H7F6NO2 |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
2-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-9(20-11(15,16)17)10(13,14)19-8-3-1-7(2-4-8)5-6-18/h1-4,9H,5H2 |
InChI Key |
BBDSWBVZTSMPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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